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Introduction
Sirtratumab vedotin (ASG-15ME) is an investigational antibody-drug conjugate (ADC) that has

been evaluated for the treatment of solid tumors, notably metastatic urothelial cancer.[1] This

document provides a detailed technical overview of the structure, components, and preclinical

evaluation of Sirtratumab vedotin, intended for professionals in the fields of oncology research

and drug development.

Core Components and Structure
Sirtratumab vedotin is a complex molecule engineered to selectively deliver a potent cytotoxic

agent to cancer cells expressing the SLITRK6 antigen.[2] The ADC is composed of three

primary components: a human monoclonal antibody, a cytotoxic payload, and a cleavable linker

system.[3]

Antibody: Sirtratumab Sirtratumab is a fully human IgG2 monoclonal antibody that

specifically targets SLIT and NTRK-like family member 6 (SLITRK6), a transmembrane

protein.[4] SLITRK6 is overexpressed in a variety of solid tumors, including bladder, lung,

and breast cancers, while exhibiting limited expression in normal tissues, making it an

attractive target for ADC therapy.[5]
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Cytotoxic Payload: Monomethyl Auristatin E (MMAE) The cytotoxic agent conjugated to

Sirtratumab is monomethyl auristatin E (MMAE).[6] MMAE is a synthetic and highly potent

antimitotic agent that inhibits cell division by disrupting tubulin polymerization.[7] Its high

toxicity makes it unsuitable for systemic administration as a standalone chemotherapeutic

agent; however, its potency is harnessed within the ADC framework for targeted delivery to

cancer cells.[7]

Linker: Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl (mc-vc-PABC) A

protease-cleavable linker, mc-vc-PABC, connects the Sirtratumab antibody to the MMAE

payload.[8] This linker is designed to be stable in the bloodstream, minimizing premature

release of the cytotoxic drug.[9] The valine-citrulline (vc) dipeptide within the linker is a

substrate for lysosomal proteases, such as cathepsin B, which are abundant within the

intracellular environment of cancer cells.[10]

Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with Sirtratumab
vedotin based on available preclinical and clinical data.

Parameter Value Reference

Antibody Type Human IgG2 [4]

Target Antigen SLITRK6 [2]

Cytotoxic Payload
Monomethyl Auristatin E

(MMAE)
[6]

Linker Type
Protease-cleavable (mc-vc-

PABC)
[8]

Drug-to-Antibody Ratio (DAR) ~4 [11]

In Vitro Activity Value Cell Line Reference

Binding Affinity (Kd) 0.018 nM SW780 (urothelial) [12]

Cytotoxicity (IC50) 0.99 nM CHP-212 [12]
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Clinical Trial
NCT01963052
(Interim Analysis)

Result Patient Population Reference

Overall Response

Rate (ORR)
33%

Metastatic Urothelial

Cancer
[1]

Complete Response 1 patient
Metastatic Urothelial

Cancer
[1]

Partial Response 13 patients
Metastatic Urothelial

Cancer
[1]

Mechanism of Action
The therapeutic activity of Sirtratumab vedotin is a multi-step process that begins with targeted

binding and culminates in apoptosis of the cancer cell.

Binding: The Sirtratumab antibody component of the ADC binds with high affinity to the

SLITRK6 protein expressed on the surface of cancer cells.[12]

Internalization: Upon binding, the ADC-SLITRK6 complex is internalized by the cancer cell,

likely through receptor-mediated endocytosis, and trafficked to the lysosomes.[2][13]

Linker Cleavage: Within the lysosome, proteases such as cathepsin B cleave the valine-

citrulline linker, releasing the MMAE payload from the antibody.[10][14]

Cytotoxicity: The freed MMAE then diffuses into the cytoplasm and binds to tubulin, inhibiting

its polymerization into microtubules.[7] This disruption of the microtubule network leads to

cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2]

Signaling Pathway and Mechanism of Action
Diagram
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Mechanism of Action of Sirtratumab Vedotin
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Workflow for ADC Conjugation and Purification

Characterization Methods
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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